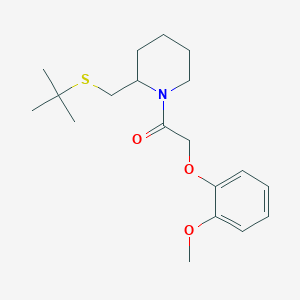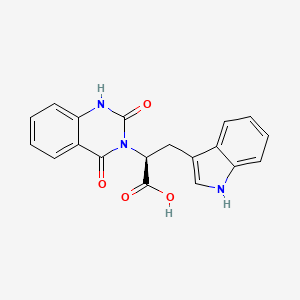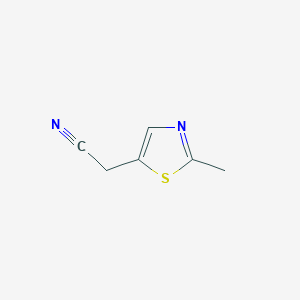
3-(4-Aminooxan-4-yl)propanoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Aminooxan-4-yl)propanoic acid hydrochloride is a useful research compound. Its molecular formula is C8H16ClNO3 and its molecular weight is 209.67. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
- A study synthesized various S-glycosyl and S-alkyl derivatives of a compound related to 3-(4-Aminooxan-4-yl)propanoic acid hydrochloride, revealing significant anticancer activities in vitro against different cancer cell lines (Saad & Moustafa, 2011).
Fluorescence Derivatisation
- Research evaluated the applicability of a derivative of 3-(4-Aminooxan-4-yl)propanoic acid as a fluorescent derivatising reagent, finding that it produced strongly fluorescent amino acid derivatives suitable for biological assays (Frade et al., 2007).
Platinum Complex Synthesis for Antiproliferative Activity
- A study involved synthesizing new platinum complexes using an alanine-based amino acid, similar to 3-(4-Aminooxan-4-yl)propanoic acid, for potential antiproliferative activity on cancer cells (Riccardi et al., 2019).
Modification of Polyvinyl Alcohol/Acrylic Acid Hydrogels
- Amino compounds like 2-amino-3-(4-hydroxyphenyl)propanoic acid, which is structurally related to this compound, have been used to modify polyvinyl alcohol/acrylic acid hydrogels, showing potential in medical applications (Aly & El-Mohdy, 2015).
Synthesis of Optically Pure Compounds
- Research demonstrated the synthesis of optically pure compounds using derivatives of this compound, contributing to pharmaceutical and biochemical applications (O'reilly et al., 1990).
Preparative Synthesis Method
- A method was developed for synthesizing 3-(aminothiocarbonylthio)propanoic acids, intermediates in the synthesis of biologically active compounds, highlighting the significance of related structures in pharmaceutical chemistry (Orlinskii, 1996).
Polybenzoxazine Elaboration
- Phloretic acid (3-(4-Hydroxyphenyl)propanoic acid), similar to this compound, was explored as a renewable building block for enhancing reactivity in the elaboration of polybenzoxazine, a significant development in materials science (Trejo-Machin et al., 2017).
Development of Antimicrobial Drugs
- Quinolin-4-one propanoic acids, structurally related to this compound, have been investigated for their potential as scaffolds to create antimicrobial drugs, addressing the increase in microbial resistance (Zubkov et al., 2016).
Synthesis of Cyclic Stabilised Forms of Amino Acids
- Research involved the synthesis of cyclic stabilized forms of amino acids, such as 4-amino-5-hydroxy-4,5-dihydrofuran-2-one hydrochloride, using compounds structurally akin to this compound (Cheung & Shoolingin‐Jordan, 1997).
Eigenschaften
IUPAC Name |
3-(4-aminooxan-4-yl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.ClH/c9-8(2-1-7(10)11)3-5-12-6-4-8;/h1-6,9H2,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFTXOQFVBLRPOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CCC(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2523612.png)
![1-(2-chlorobenzyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2523617.png)
![4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2523619.png)
![2-{2,4,5-Trioxo-3-[3-(trifluoromethyl)benzyl]-1-imidazolidinyl}acetamide](/img/structure/B2523620.png)

![[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-(5-chlorothiophen-2-yl)methanone](/img/structure/B2523622.png)
![1-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-3-(2-methylphenyl)urea](/img/structure/B2523625.png)
![Bis(1-[(3-methoxyphenyl)methyl]guanidine), sulfuric acid](/img/structure/B2523626.png)


![(Z)-methyl 2-(6-methoxy-2-((3-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2523630.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2523631.png)


